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molecular formula C9H9ClFNO B1608476 3-chloro-N-(2-fluorophenyl)propanamide CAS No. 349097-66-1

3-chloro-N-(2-fluorophenyl)propanamide

Cat. No. B1608476
M. Wt: 201.62 g/mol
InChI Key: WGOCBWOFSIVDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353081B2

Procedure details

To a solution of 2-fluoroaniline (6.67 g, 60 mmol) and pyridine (5.21 g, 66 mmol) in 1,2-dichloroethane (50 mL) was added 3-chloropropionyl chloride (8.38 g, 66 mmol) dropwise at 15° C. After stirring at room temperature for 2 hr, the mixture was washed with water and then 2N aq. hydrochloric acid. The organic layer was dried over anhy. Na2SO4, filtered, and concentrated in vacuo to afford title compound (10.9 g, 90% yield) as an oil. MS: 202.1 (M+H)+.
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
8.38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].N1C=CC=CC=1.[Cl:15][CH2:16][CH2:17][C:18](Cl)=[O:19]>ClCCCl>[Cl:15][CH2:16][CH2:17][C:18]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[F:1])=[O:19]

Inputs

Step One
Name
Quantity
6.67 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
5.21 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8.38 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCC(=O)NC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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